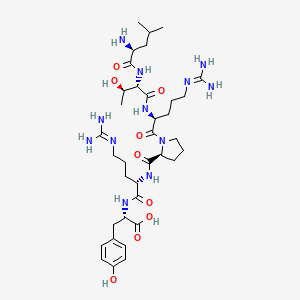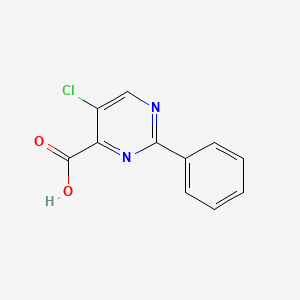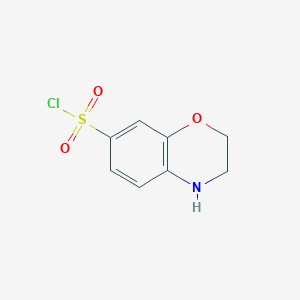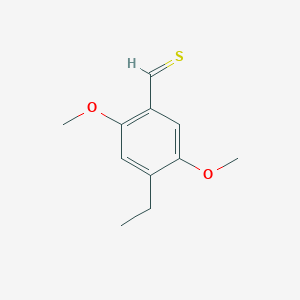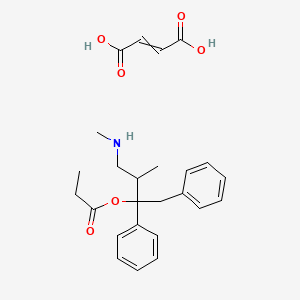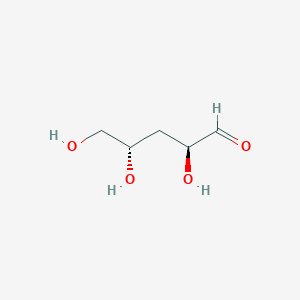
(2S,4S)-2,4,5-trihydroxypentanal
Overview
Description
(2S,4S)-2,4,5-Trihydroxypentanal: is a chiral organic compound belonging to the class of aldehydes. It is characterized by the presence of three hydroxyl groups (-OH) and an aldehyde group (-CHO) on a five-carbon chain. The stereochemistry of the molecule is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at the second and fourth carbon atoms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common synthetic route involves the oxidation of a suitable precursor, such as (2S,4S)-2,4,5-trihydroxypentan-1-ol, using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Biocatalytic Methods: Enzymatic synthesis can also be employed, utilizing specific oxidoreductases to convert the precursor into the desired aldehyde.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the compound can be produced through optimized chemical synthesis routes, ensuring high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
(2S,4S)-2,4,5-Trihydroxypentanal: undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol, (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid catalysts or other activating agents.
Major Products Formed:
Oxidation: (2S,4S)-2,4,5-trihydroxypentanoic acid.
Reduction: (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution: Various esters or ethers depending on the reaction conditions.
Scientific Research Applications
(2S,4S)-2,4,5-Trihydroxypentanal: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive molecules.
Industry: It can be utilized in the production of fine chemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2S,4S)-2,4,5-trihydroxypentanal exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for specific oxidoreductases, leading to the formation of various products. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2S,4S)-2,4,5-Trihydroxypentanal: can be compared with other similar compounds, such as:
(2R,4R)-2,4,5-trihydroxypentanal: The enantiomer with opposite stereochemistry.
2,4,5-Trihydroxypentanal: The racemic mixture containing both enantiomers.
2,4,5-Trihydroxyhexanal: A similar compound with an additional carbon atom.
Uniqueness: The (2S,4S) configuration of This compound imparts specific stereochemical properties that can influence its reactivity and interactions, making it distinct from its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2S,4S)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H](C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722238 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55658-87-2 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


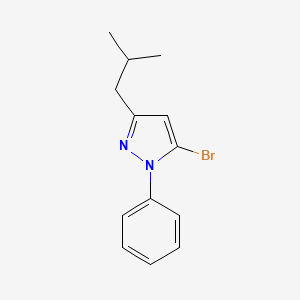



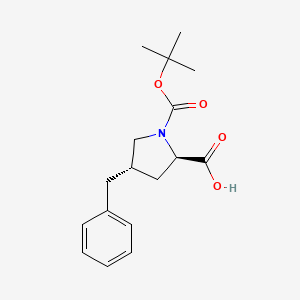

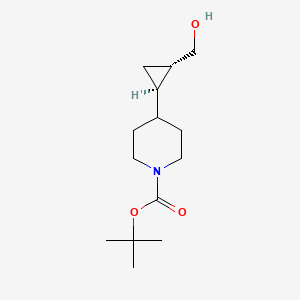
![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)
